3-(2-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propanamide
Description
3-(2-Fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propanamide is a synthetic amide derivative characterized by a 2-fluorophenyl group linked to a propanamide backbone and a thiophene-furan hybrid substituent.
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO2S/c19-16-5-2-1-4-13(16)7-8-18(21)20-11-15-10-14(12-23-15)17-6-3-9-22-17/h1-6,9-10,12H,7-8,11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHLPHAZPHJQQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CC(=CS2)C3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propanamide is a synthetic compound with potential biological activities, particularly in oncology and antimicrobial applications. Its unique structural features, including a fluorinated aromatic system and heterocycles, suggest diverse mechanisms of action that warrant extensive investigation.
The compound has the following chemical characteristics:
- Molecular Formula : C18H16FNO2S
- Molecular Weight : 329.4 g/mol
- CAS Number : 2379988-18-6
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activities:
-
Anticancer Activity :
- Compounds with similar structural motifs have shown cytotoxic effects against various human cancer cell lines, including lung and skin cancers. The presence of heterocycles like thiophene and furan may enhance these effects through specific interactions with cancer cell pathways.
-
Antimicrobial Properties :
- The compound's structural attributes may confer antibacterial and antifungal properties, which are often associated with compounds containing furan and thiophene rings.
Research suggests multiple mechanisms through which this compound exerts its biological effects:
- Cytotoxicity : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression or microbial resistance, as seen in related compounds.
Anticancer Studies
A study focusing on compounds similar to this compound found that:
- Cytotoxicity against Cancer Cell Lines : The compound demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating potent anticancer activity.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 15.0 | |
| MCF7 (Breast Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 10.0 |
Antimicrobial Studies
Research on the antimicrobial activity of similar compounds revealed:
- Inhibition of Bacterial Growth : The compound exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
Interaction Studies
Molecular docking studies indicate that the compound interacts with several biological targets:
- Binding Affinity : High binding affinity to enzymes involved in cancer metabolism and bacterial resistance mechanisms has been observed.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
*Calculated based on molecular formula.
Key Comparative Analysis
Fluorophenyl Substitution: The target compound’s 2-fluorophenyl group contrasts with the 4-fluorophenyl in and . Fluorine at position 2 is less common in the evidence, suggesting unique electronic effects (e.g., altered dipole moments) compared to para-substituted derivatives.
Heterocyclic Moieties :
- The thiophene-furan hybrid in the target compound is distinct from the thiazole in and bis-thiophene in . Thiophene-furan systems may offer balanced hydrophobicity and hydrogen-bonding capacity, whereas thiazoles (e.g., ) are more polar due to the nitrogen atom .
- The furan ring’s oxygen atom could participate in hydrogen bonding, a feature absent in purely thiophene-based analogs (e.g., ).
Biological Activity Trends :
- Compounds with fluorophenyl groups (e.g., ) often show enhanced metabolic stability and target affinity due to fluorine’s electronegativity and lipophilicity.
- Thiazole-containing analogs () demonstrate specific anticancer activity, while indole-containing derivatives () may target neurological pathways. The target’s activity could lie in similar domains but requires empirical validation.
Synthetic Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
